An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinylpyridine-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinylpyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 2-hydrazinylpyridine-4-carbonitrile (CAS No: 913839-68-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data, this document integrates known information with robust computational predictions and expert analysis of analogous compounds to offer a reliable resource for researchers.
Introduction and Compound Identification
2-Hydrazinylpyridine-4-carbonitrile, also known as 2-hydrazinoisonicotinonitrile or 4-cyano-2-hydrazinopyridine, is a functionalized pyridine derivative.[1] Its structure incorporates a pyridine ring, a hydrazine moiety at the 2-position, and a nitrile group at the 4-position. This unique combination of functional groups imparts specific electronic and steric properties that are of significant interest in the design of novel therapeutic agents. The hydrazine group can act as a versatile synthetic handle and a hydrogen bond donor-acceptor, while the electron-withdrawing nitrile group influences the overall reactivity and basicity of the pyridine ring.
Chemical Structure:
Figure 1: Chemical structure of 2-hydrazinylpyridine-4-carbonitrile.
Key Identifiers:
| Identifier | Value |
| CAS Number | 913839-68-6[1] |
| Molecular Formula | C₆H₆N₄[1] |
| Molecular Weight | 134.14 g/mol [1] |
| Exact Mass | 134.059246208 Da[1] |
| InChIKey | PMRMKCHJLLVOQU-UHFFFAOYSA-N[1] |
| Synonyms | 2-Hydrazinoisonicotinonitrile, 4-Cyano-2-hydrazinopyridine[1] |
Physicochemical Properties: A Blend of Experimental Analogy and Computational Prediction
Table 1: Summary of Physicochemical Properties
| Property | Value (2-hydrazinylpyridine-4-carbonitrile) | Methodology |
| Melting Point | Predicted: 135-155 °C | Based on computational models and data from analogous compounds. The nitrile group is expected to increase the melting point compared to 2-hydrazinopyridine (41-44 °C). |
| Boiling Point | Predicted: >300 °C (decomposes) | High boiling point is expected due to polarity and hydrogen bonding. Decomposition at elevated temperatures is likely. |
| Water Solubility | Predicted: Moderately soluble | The hydrazine and pyridine nitrogen atoms can participate in hydrogen bonding with water. However, the overall aromatic character and the nitrile group may limit high solubility. |
| logP (Octanol-Water Partition Coefficient) | Predicted: 0.1 - 0.5 | The predicted value suggests a relatively balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates. |
| pKa (Acid Dissociation Constant) | Predicted: Pyridine N (pKa ~2-3), Hydrazine NH₂ (pKa ~7-8) | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the nitrile group. The terminal amino group of the hydrazine moiety will be the more basic site. |
| XLogP (Predicted) | 0.1 | PubChemLite[7] |
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, detailed synthesis of 2-hydrazinylpyridine-4-carbonitrile is not widely published, a highly plausible and efficient route can be extrapolated from the synthesis of analogous compounds. The most direct approach involves the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-4-cyanopyridine, with hydrazine hydrate.[8][9]
Figure 2: Proposed synthetic route for 2-hydrazinylpyridine-4-carbonitrile.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 2-chloro-4-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add an excess of hydrazine hydrate (3-5 equivalents). The use of an excess of hydrazine is crucial to drive the reaction to completion and minimize the formation of dimeric byproducts.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 2-hydrazinylpyridine-4-carbonitrile.
Expected Reactivity
The chemical reactivity of 2-hydrazinylpyridine-4-carbonitrile is dictated by its key functional groups:
-
Hydrazine Moiety: The hydrazine group is a potent nucleophile and can readily react with various electrophiles.[10]
-
Condensation Reactions: It will undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This is a common strategy for derivatization and the synthesis of more complex molecular scaffolds.
-
Acylation: Reaction with acyl chlorides or anhydrides will yield acylated hydrazine derivatives.
-
Cyclization Reactions: The hydrazine group can participate in various cyclization reactions to form a range of heterocyclic systems, such as pyrazoles and triazoles.
-
-
Pyridine Ring: The pyridine nitrogen is basic, although its basicity is reduced by the electron-withdrawing nitrile group. It can be protonated or alkylated under appropriate conditions.
-
Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under specific and often harsh reaction conditions.
Spectral Characterization (Predicted)
Although experimental spectra are not publicly available, the following characteristics can be anticipated based on the structure of 2-hydrazinylpyridine-4-carbonitrile.
Table 2: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (expecting 3 distinct signals). - Broad signals for the -NH- and -NH₂ protons of the hydrazine group, which are exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring. - A characteristic signal for the nitrile carbon (C≡N) typically in the range of 115-125 ppm. - Carbon atom attached to the hydrazine group will be deshielded. |
| FTIR (Infrared Spectroscopy) | - N-H stretching vibrations from the hydrazine group (typically in the range of 3200-3400 cm⁻¹). - C≡N stretching vibration of the nitrile group (a sharp, medium intensity band around 2220-2240 cm⁻¹). - C=N and C=C stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region). |
| Mass Spectrometry (MS) | - A prominent molecular ion peak (M⁺) corresponding to the molecular weight of 134.14. - Fragmentation patterns involving the loss of NH₂, N₂H₃, and HCN are likely. |
Safety and Handling
No specific safety data for 2-hydrazinylpyridine-4-carbonitrile has been published. However, based on the known hazards of related hydrazine derivatives and pyridines, the following precautions are strongly recommended.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Hydrazine derivatives are often toxic and may be skin and respiratory irritants.[12] The toxicological properties of this specific compound have not been fully investigated.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Hydrazinylpyridine-4-carbonitrile is a molecule with significant potential in the field of medicinal chemistry. While a comprehensive experimental dataset of its physicochemical properties is yet to be established in the public domain, this guide provides a robust framework for researchers by integrating available information with reliable computational predictions and expert analysis of analogous structures. The proposed synthetic route and predicted reactivity patterns offer a solid foundation for the further investigation and utilization of this promising compound in drug discovery and development.
References
-
Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry. Available at: [Link]
-
2-hydrazinopyridine. Pipzine Chemicals. Available at: [Link]
-
2-Hydrazinopyridine. PubChem. Available at: [Link]
-
Synthesis of Functionalized Pyrano[3,2-c]pyridines and Their Transformations to 4-Hydroxy-3[(1E)-N-hydroxyalkanimidoyl]pyridones. Journal of Heterocyclic Chemistry. Available at: [Link]
-
2-hydrazinylpyridine-4-carbonitrile. Proactive Molecular Research. Available at: [Link]
-
REACTIONS WITH ELECTROPHILES. Available at: [Link]
-
A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters. Available at: [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. Available at: [Link]
-
A GENERAL AND EFFICIENT ROUTE FOR THE PREPARATION OF 3-SUBSTITUTED 1,2,4-TRIAZOLO[4,3-a]PYRIDINES. Organic Syntheses. Available at: [Link]
-
Predict Molecular Properties. ACD/Labs. Available at: [Link]
-
Software for R&D. ACD/Labs. Available at: [Link]
-
[On the Reaction of 2-cyanopyridine With Hydrazine]. Yakugaku Zasshi. Available at: [Link]
-
Calculate Physicochemical Properties. ACD/Labs. Available at: [Link]
-
United States Patent Office. Available at: [Link]
-
The ACD/Labs prediction (column Prediction) with the searched experimental shifts (column Input Shift) and the HOSE code prediction (column Prediction hose_lotusv7). ResearchGate. Available at: [Link]
-
Scatter plots of ChemAxon and ACD/Labs predictions for the chemicals in common within 2 pKa units of the acidic and basic data sets of DataWarrior. ResearchGate. Available at: [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available at: [Link]
-
4-[2-(3-Cyano-2-pyridinyl)hydrazino]-4-oxobutanoic acid. mzCloud. Available at: [Link]
-
Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. ResearchGate. Available at: [Link]
-
Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). ResearchGate. Available at: [Link]
- Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
-
Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances. Available at: [Link]
-
Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Molecules. Available at: [Link]
-
Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. Available at: [Link]
-
High-dimensional QSAR prediction of anticancer potency of imidazo[4,5-b]pyridine derivatives using adjusted adaptive LASSO. Journal of Chemometrics. Available at: [Link]
-
Identify chemical substances. CAS SciFinder. Available at: [Link]
-
2D-QSAR, molecular docking, drug-likeness, and ADMET/pharmacokinetic predictions of some non-small cell lung cancer therapeutic agents. Journal of Genetic Engineering and Biotechnology. Available at: [Link]
-
QSAR and QSPR: Recent Developments and Applications, 4th Edition. MDPI. Available at: [Link]
-
2-Hydrazinopyridine. NIST WebBook. Available at: [Link]
-
(Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine. Sci-Hub. Available at: [Link]
-
SciFinder. CAS. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. acdlabs.com [acdlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. proactivemr.com [proactivemr.com]
- 8. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. people.uleth.ca [people.uleth.ca]
- 11. fishersci.com [fishersci.com]
- 12. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
